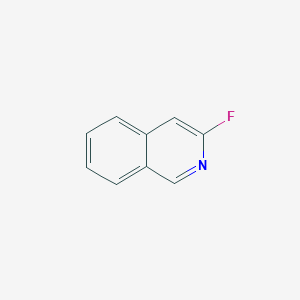

3-Fluoroisoquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWZAGQENHHNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348832 | |

| Record name | 3-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396-29-2 | |

| Record name | 3-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoroisoquinoline and Derivatives

Strategic Approaches to Fluorine Incorporation into Heterocyclic Rings

The synthesis of fluorinated isoquinolines can be broadly categorized into two main strategies: building the fluorinated isoquinoline (B145761) ring system from fluorinated precursors or introducing the fluorine atom onto a pre-existing isoquinoline core. researchgate.net The latter approach, direct fluorination, is often more desirable due to its atom and step economy. These direct fluorination methods can be classified as either nucleophilic or electrophilic, each with its own set of reagents and reaction mechanisms. acs.orgresearchgate.netnih.govorganic-chemistry.orgrsc.org

Nucleophilic Fluorination Techniques

Nucleophilic fluorination involves the attack of a fluoride (B91410) ion (F⁻) on an electron-deficient carbon atom of the isoquinoline ring. This approach is particularly challenging for electron-deficient azaarenes like quinolines and isoquinolines because the intermediate formed after fluoride attack, a Meisenheimer complex, tends to eliminate the fluoride ion rather than a hydride ion to form the desired product. acs.orgresearchgate.netnih.gov Despite this difficulty, several successful nucleophilic fluorination methods have been developed.

A common method for introducing a fluorine atom is through a halogen exchange (Halex) reaction, where a halogen atom (typically chlorine or bromine) on the isoquinoline ring is substituted by a fluorine atom. nih.gov This nucleophilic aromatic substitution (SNAr) is facilitated by the use of fluoride salts such as potassium fluoride (KF) or cesium fluoride (CsF). acsgcipr.org The reactivity of the haloisoquinoline is dependent on the position of the halogen, with halogens at positions activated by the ring nitrogen being more susceptible to substitution. For instance, the fluorine atom at position 3 of some isoquinoline derivatives can be readily substituted by various nucleophiles. rsc.orgrsc.org

A study on the halogen exchange reaction of aliphatic fluorine compounds highlighted the selective activation of C-F bonds using trialkyl aluminum and a titanocene (B72419) dihalide catalyst, though this specific methodology was not directly applied to isoquinolines. organic-chemistry.orgnih.gov Another classic route for synthesizing aryl fluorides is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium fluoborate salt. acsgcipr.orgacs.org This method has been successfully used to prepare 1-, 3-, 4-, and 5-fluoroisoquinolines. acs.org

Table 1: Examples of Halogen Exchange for Fluoroisoquinoline Synthesis

| Starting Material | Reagent | Product | Reference |

| 3-Aminoisoquinoline | NaNO₂, HBF₄, heat | 3-Fluoroisoquinoline | acs.org |

| 1-Chloroisoquinoline | KF | 1-Fluoroisoquinoline | |

| 3-Bromoisoquinoline | KF | This compound | rsc.org |

This table is generated based on general principles of the Balz-Schiemann and Halex reactions as described in the cited literature.

Recent advancements have led to the development of transition-metal-free methods for the fluorination of heterocycles. One such strategy involves a visible-light-induced, site-selective C-H fluorination of heteroarenes under metal-free conditions. researchgate.net Another approach utilizes "super-electron-donor" 2-azaallyl anions in a tandem reaction sequence to construct isoquinolines without the need for transition metals. nsf.gov Furthermore, a novel method for accessing [¹⁸F]isoquinolines has been developed through a sequential process involving a silver-mediated amination of alkynes and subsequent fluorination of phenyl(isoquinoline)-iodonium salts under transition-metal-free conditions. scispace.com This method demonstrated that fluorination at the C-4 position of isoquinoline could be achieved with high regioselectivity using nucleophilic [¹⁸F]fluoride ion. scispace.com

A significant breakthrough in nucleophilic fluorination is the development of a concerted nucleophilic aromatic substitution strategy that avoids the formation of the problematic Meisenheimer intermediate. acs.orgresearchgate.netnih.gov This method, termed nucleophilic oxidative fluorination, involves a chain process with an asynchronous concerted transfer of a fluoride ion, an electron, and a proton (F⁻-e⁻-H⁺). acs.orgnih.gov This approach has enabled the first successful nucleophilic oxidative fluorination of quinolines, a class of compounds closely related to isoquinolines. acs.orgresearchgate.netnih.gov The reaction demonstrates good functional group tolerance, allowing for the C-H fluorination in the presence of esters, halogens, ketones, and other groups. acs.org

Transition Metal-Free Protocols

Electrophilic Fluorination Methods

Electrophilic fluorination employs reagents that deliver an electrophilic fluorine species (F⁺) to an electron-rich carbon atom of the isoquinoline ring. This approach has seen significant progress with the development of stable and effective electrophilic fluorinating reagents. researchgate.netrsc.org

N-Fluorobenzenesulfonimide (NFSI) is a widely used, commercially available, and relatively mild electrophilic fluorinating reagent. researchgate.netorganic-chemistry.orgrsc.org It has been successfully employed in the fluorination of various heterocyclic systems. For instance, a silver-catalyzed intramolecular oxidative aminofluorination of alkynes using NFSI provides an efficient route to 4-fluoroisoquinolines. acs.org

In a versatile synthesis of substituted isoquinolines, NFSI was used as a trapping reagent to achieve fluorination at the C4 position. nih.govharvard.edu Furthermore, a photocatalyst-free C-H fluorination of heteroarenes under visible light has been developed using NFSI and Et₃SiH, offering a streamlined method for fluorination. chinesechemsoc.org This method, however, showed that for isoquinolines, C1 fluorination was the exclusive outcome. chinesechemsoc.org

Table 2: Research Findings on the Use of NFSI in Isoquinoline Synthesis

| Starting Material Type | Reaction Type | Position of Fluorination | Key Findings | Reference |

| N-Fluoroalkyl-1,2,3-triazoles | One-pot multistep synthesis | C3 (and C1-fluoroalkyl) | Forms 1-fluoroalkyl-3-fluoroisoquinolines. | rsc.orgrsc.orgrsc.org |

| o-Alkynyl-N-arylsulfonyl anilines | Ag(I)-Catalyzed Aminofluorination | C4 | Efficient synthesis of 4-fluoroisoquinolines. | acs.org |

| Lithiated N-(2-methylbenzylidene)amine intermediate | Trapping with electrophile | C4 | Successful fluorination at the C4 position. | nih.govharvard.edu |

| Isoquinolines | Visible-light C-H fluorination | C1 | Site-selective C1 fluorination. | chinesechemsoc.org |

Application of Selectfluor

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used electrophilic fluorinating agent. researchgate.netorganic-chemistry.orgwikipedia.org Its application in the synthesis of fluoroisoquinolines often involves the fluorination of an activated isoquinoline precursor, such as a 1-hydroxyisoquinoline (B23206) or a 1,2-dihydropyridine derivative. researchgate.netgoogle.commdpi.com

Direct fluorination of 1-hydroxyisoquinoline with Selectfluor in a mixture of acetonitrile (B52724) and methanol (B129727) has been reported to yield 4-fluoro-1-hydroxy-3-methoxy-3,4-dihydroisoquinoline. google.com Another approach involves the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®, which initially produces 3-fluoro-3,6-dihydropyridines. These intermediates can then be converted to the corresponding fluorinated pyridines. mdpi.com The reaction is typically performed in acetonitrile at low temperatures and is believed to proceed through the formation of an ammonium (B1175870) salt intermediate. mdpi.com

While these methods are effective for certain substitution patterns, the direct and selective introduction of fluorine at the 3-position of an unsubstituted isoquinoline ring using Selectfluor remains a challenge. nih.gov This has led to the development of alternative strategies that achieve this specific substitution.

Deoxyfluorination Strategies

Deoxyfluorination, the conversion of a hydroxyl or carbonyl group to a C-F bond, is a powerful tool for introducing fluorine, particularly in the later stages of a synthetic sequence. ucla.eduucla.edu Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogues (Deoxo-Fluor, XtalFluor) are commonly employed for this transformation. ucla.edu

Late-Stage Deoxyfluorination

Late-stage deoxyfluorination allows for the introduction of a fluorine atom into a complex molecule at a late point in its synthesis, which is highly valuable in drug discovery. researchgate.net This approach is particularly relevant for the synthesis of 3-fluoroisoquinolines from corresponding isoquinolinone precursors. The conversion of a C=O group to a CF₂ group or an OH group to a C-F bond can be achieved using various deoxyfluorination reagents. beilstein-journals.org

For instance, a visible-light photoredox-catalyzed method for the deoxyfluorination of alcohols via their oxalate (B1200264) derivatives has been developed, which employs an electrophilic fluorine source and is particularly effective for tertiary alcohols. princeton.edu Another method involves the use of PyFluor, a thermally stable deoxyfluorination reagent, which can fluorinate a wide range of alcohols with minimal elimination side products. ucla.edu More recently, AlkylFluor has been introduced as a deoxyfluorination reagent that is stable to long-term storage and can be prepared on a large scale. cas.cn These modern reagents offer improved functional group tolerance and safer handling protocols compared to traditional reagents like DAST. ucla.educas.cn

Deoxy-radiofluorination for Radiosynthesis

The synthesis of ¹⁸F-labeled compounds for Positron Emission Tomography (PET) imaging often utilizes deoxy-radiofluorination. acs.orgmdpi.com This technique is crucial for developing novel radiotracers for in vivo imaging. nih.govnih.gov The development of no-carrier-added deoxy-radiofluorination methods has been a significant advancement, allowing for the direct conversion of alcohols to alkyl fluorides with high molar activity. nih.gov

One pioneering method employed [¹⁸F]PyFluor for the direct, no-carrier-added deoxy-radiofluorination of alcohols. nih.gov Another significant development is the ruthenium-mediated ¹⁸F-deoxyfluorination of phenols, which expands the substrate scope to include electron-rich aromatic systems. acs.org This method is operationally simple and can be automated for the production of radiopharmaceuticals suitable for human PET imaging. acs.org These advancements are critical for the synthesis of ¹⁸F-labeled isoquinoline derivatives, providing tools to study their pharmacokinetic and pharmacodynamic properties in vivo. nih.gov

Fluorinated Building Block Approaches

An alternative to introducing fluorine onto a pre-existing heterocyclic core is the construction of the target molecule from smaller, readily available fluorinated building blocks. researchgate.net This strategy often provides better control over regioselectivity and can be more efficient for certain targets. researchgate.net

A notable example is the synthesis of 3-fluoroisoquinolines from o-cyano-β,β-difluorostyrenes. acs.orgnih.gov In this approach, the difluorostyrene (B1617740) precursor reacts with an organolithium reagent, which selectively adds to the cyano group. The resulting intermediate undergoes an intramolecular cyclization, where the vinylic fluorine is displaced to form the this compound ring. acs.orgnih.gov This method allows for the synthesis of 3-fluoroisoquinolines with various substituents at the 1- and 4-positions. acs.org

Another innovative approach involves a one-pot, microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles. rsc.orgrsc.org This multistep reaction proceeds through the formation of N-fluoroalkylated ketenimines, which then undergo a formal 1,3-fluorine shift and subsequent cyclization to yield the desired this compound derivatives. rsc.orgrsc.org The presence of fluorine at the 3-position and a halogen at the 4-position in the resulting products allows for further functionalization through nucleophilic aromatic substitution and cross-coupling reactions. rsc.orgrsc.org

Isoquinoline Ring Assembly and Functionalization Methods Relevant to this compound

The construction of the isoquinoline ring system is a cornerstone of heterocyclic chemistry, with several named reactions being central to its synthesis. Adapting these classical methods to incorporate fluorine is a key strategy for accessing fluorinated isoquinolines.

Cyclization Reactions

Cyclization reactions are fundamental to the formation of the isoquinoline skeleton. researchgate.net Classical methods such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions are widely used for the synthesis of isoquinoline alkaloids and related pharmaceutical compounds. rsc.org

In the context of this compound synthesis, intramolecular cyclization of fluorinated precursors is a prominent strategy. As discussed previously, the cyclization of o-cyano-β,β-difluorostyrenes provides a direct route to the this compound core. acs.orgnih.gov This reaction proceeds through the generation of an sp² nitrogen anion which then displaces a vinylic fluorine atom in an intramolecular fashion. acs.orgnih.gov

Similarly, a one-pot multistep process starting from N-fluoroalkyl-1,2,3-triazoles culminates in a cyclization step to produce 1-fluoroalkyl-3-fluoroisoquinolines. rsc.orgrsc.org This sequence involves triazole ring opening, rearrangement, a stereoselective 1,3-fluorine shift, and the final ring-closing event. rsc.org These modern cyclization strategies, which utilize fluorinated starting materials, represent a powerful and versatile approach to constructing the this compound scaffold. acs.orgrsc.orgrsc.org

Summary of Synthetic Reactions

| Reaction Type | Starting Material | Reagent(s) | Product | Reference(s) |

| Electrophilic Fluorination | 1-Hydroxyisoquinoline | Selectfluor, CH₃CN, MeOH | 4-Fluoro-1-hydroxy-3-methoxy-3,4-dihydroisoquinoline | google.com |

| Deoxyfluorination | Tertiary Alcohols | PyFluor | Tertiary Fluorides | ucla.edu |

| Deoxy-radiofluorination | Phenols | Ru complex, [¹⁸F]fluoride | ¹⁸F-Aryl Fluorides | acs.org |

| Building Block Cyclization | o-Cyano-β,β-difluorostyrene | Organolithium reagent | 1,4-Disubstituted 3-fluoroisoquinolines | acs.orgnih.gov |

| Building Block Cyclization | N-Fluoroalkyl-1,2,3-triazole | KF, Microwave | 1-Fluoroalkyl-3-fluoroisoquinolines | rsc.orgrsc.org |

Intramolecular Electrophilic Aromatic Substitution (e.g., Bischler-Napieralski Reaction)

The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to form isoquinolines. nrochemistry.comjk-sci.com This reaction involves the intramolecular electrophilic cyclization of β-arylethylamides or β-arylethylcarbamates, typically promoted by a dehydrating agent in acidic conditions. nrochemistry.com Common reagents used to facilitate this transformation include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or triflic anhydride (B1165640) (Tf₂O). nrochemistry.comjk-sci.com

The reaction is most effective when the aromatic ring is activated by electron-donating groups. nrochemistry.comjk-sci.com The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, followed by cyclization. nrochemistry.com A significant side reaction that can occur is the retro-Ritter reaction, which leads to the formation of styrenes. jk-sci.comorganic-chemistry.org To mitigate this, modifications to the standard procedure have been developed. One such modification involves the use of oxalyl chloride and a Lewis acid like FeCl₃ to generate an N-acyliminium intermediate, which then cyclizes. organic-chemistry.orgorganic-chemistry.org This modified approach has been shown to be effective for a range of substrates, including those that are prone to the retro-Ritter elimination. organic-chemistry.org

While the classic Bischler-Napieralski reaction is a cornerstone for isoquinoline synthesis, its application for the direct synthesis of 3-fluoroisoquinolines is less commonly documented in readily available literature, which often focuses on substitutions at other positions or on the carbocyclic ring. However, the general principles can be applied to appropriately substituted precursors.

Intramolecular Cyclization of β,β-Difluorostyrenes

A powerful and direct method for the synthesis of 3-fluoroisoquinolines involves the intramolecular cyclization of ortho-functionalized β,β-difluorostyrenes. nih.govacs.orgrsc.org This strategy leverages the unique reactivity of the gem-difluoroalkene moiety. The presence of two fluorine atoms activates the double bond for nucleophilic attack and stabilizes the resulting carbanionic intermediate. acs.org

One approach involves the reaction of o-formyl-substituted β,β-difluorostyrenes with reagents like hydroxylamine (B1172632) hydrochloride or ammonium acetate. nih.govrsc.org This initially forms an oxime or imine in situ. The sp² nitrogen of this newly formed iminomethyl group then acts as an intramolecular nucleophile, attacking the difluorovinyl group and displacing a fluorine atom to afford the this compound ring system. nih.govrsc.org

Another variation utilizes o-cyano-β,β-difluorostyrenes as the starting material. acs.orgacs.org Treatment of these compounds with organolithium reagents results in selective addition to the cyano group, generating an sp² nitrogen anion. This anion then undergoes intramolecular cyclization by displacing a vinylic fluorine atom to yield the this compound. acs.orgacs.org This method allows for the introduction of a variety of substituents at the 1-position of the isoquinoline ring, depending on the organolithium reagent used. acs.org

Table 1: Synthesis of 3-Fluoroisoquinolines via Intramolecular Cyclization of o-Cyano-β,β-difluorostyrenes

| Entry | Organolithium Reagent (R-Li) | R¹ Substituent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | n-BuLi | H | 1-Butyl-3-fluoroisoquinoline | 95 |

| 2 | PhLi | H | 3-Fluoro-1-phenylisoquinoline | 91 |

| 3 | MeLi | H | 3-Fluoro-1-methylisoquinoline | 89 |

| 4 | n-BuLi | 4-MeO | 1-Butyl-3-fluoro-7-methoxyisoquinoline | 92 |

Data sourced from Ichikawa, J. et al. (2003). acs.org

This methodology provides an efficient and versatile route to a range of 1-substituted 3-fluoroisoquinolines. acs.orgacs.org

Cycloadditions (e.g., [3+2]-cycloadditions, [4+2]-annulation)

Cycloaddition reactions offer another strategic avenue for the construction of the this compound core and related fused systems. These methods involve the combination of two or more unsaturated molecules to form a cyclic product.

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org While not directly forming the isoquinoline ring in one step, it is a key reaction in multi-step syntheses. For instance, a "click" fluorescent chemosensor was synthesized using a copper(I)-catalyzed Huisgen cycloaddition of 1,3-diethynyl-6-fluoroisoquinoline with an azido-functionalized pyrrolidine. nih.govresearchgate.net This demonstrates the utility of the Huisgen reaction in modifying a pre-existing fluoroisoquinoline scaffold.

In a more direct approach to related heterocyclic systems, N-fluoroalkylated 1,2,3-triazoles can undergo a one-pot, microwave-assisted reaction mediated by potassium fluoride to produce 1-fluoroalkyl-3-fluoroisoquinolines. rsc.orgresearchgate.net This process is believed to proceed through the formation of N-fluoroalkylated ketenimine intermediates which then undergo a formal 1,3-fluorine shift and subsequent cyclization. rsc.org

Rhodium(III)-catalyzed [4+2] annulation reactions have emerged as a powerful tool for the synthesis of isoquinolone scaffolds, which are precursors to isoquinolines. organic-chemistry.org These reactions typically involve the C-H activation of a benzamide (B126) derivative and its subsequent coupling with an alkyne or alkene. organic-chemistry.orgsnnu.edu.cnrsc.org This methodology has been successfully applied to the synthesis of 3,4-dihydroisoquinolones and 3-methylisoquinolones using ethylene (B1197577) and propyne (B1212725) as coupling partners. organic-chemistry.org While direct synthesis of this compound via this method is not explicitly detailed, the versatility of C-H activation suggests its potential applicability by using appropriately fluorinated starting materials.

A novel approach for the synthesis of fluorinated pyrrolo[2,1-a]isoquinolines involves a decarboxylative/dehydrofluorinative formal [3+2] cycloaddition. researchgate.net This reaction occurs between isoquinolinium N-ylides and difluoroenoxysilanes. This methodology provides a direct route to highly functionalized fluorinated polycyclic systems related to isoquinoline. researchgate.net The reaction proceeds under mild conditions and demonstrates the utility of difluorinated building blocks in cycloaddition chemistry.

Rhodium(III)-Catalyzed [4+2] Annulation

Cyclocondensation Reactions

Cyclocondensation reactions involve the joining of two or more molecules to form a ring, with the elimination of a small molecule such as water or ammonia. These reactions are fundamental to the synthesis of many heterocyclic systems, including isoquinolines.

For example, the reaction of 2-acylphenylacetonitriles with amines can lead to the formation of 3-aminoisoquinolines. conicet.gov.arresearchgate.net This reaction can be catalyzed by acids like trifluoroacetic acid or promoted by microwave irradiation, often without the need for a catalyst. conicet.gov.ar While this method directly yields 3-aminoisoquinolines, subsequent Sandmeyer-type reactions could potentially convert the amino group to a fluoro group, thus providing an indirect route to 3-fluoroisoquinolines.

Another relevant cyclocondensation is the Friedländer synthesis, which typically produces quinolines from an o-aminoaryl aldehyde or ketone and a compound with an α-methylene group. organic-chemistry.org While primarily for quinolines, conceptually similar condensations can be envisaged for isoquinoline synthesis.

C-H Functionalization

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis, allowing for the modification of molecular scaffolds without the need for pre-installed functional groups. tcichemicals.com For heterocycles like isoquinoline, these methods offer direct pathways to introduce substituents, including fluorine, or to use existing fluorinated scaffolds for further elaboration.

Metal-Catalyzed C-H Functionalization

Transition metal catalysis is a cornerstone of modern C-H functionalization, with rhodium and iridium complexes being particularly effective for activating the C-H bonds of heteroarenes. conicet.gov.ar Rhodium(III)-catalyzed C-H activation, often utilizing a directing group on the nitrogen atom, enables the annulation of various coupling partners such as alkynes and diazo compounds to build the isoquinoline core or functionalize it. rsc.orgtcichemicals.com These reactions can proceed through redox-neutral pathways or oxidative coupling, offering access to a wide range of substituted isoquinolines. rsc.org For instance, rhodium(III) catalysts can direct the C-H activation of aryl amidines for reaction with α-halo ketones to form 1-aminoisoquinolines, a class of compounds difficult to access through other means. rsc.org

Similarly, iridium(I) catalysts have been developed for the C-H alkylation of N-acyl tetrahydroisoquinolines with alkenes, demonstrating the utility of these metals in functionalizing related saturated systems. rsc.org While direct C-H fluorination of an isoquinoline at the C3-position using these specific metal-catalyzed methods is not extensively documented in dedicated studies, the established reactivity of rhodium and iridium catalysts in activating the isoquinoline core suggests a potential pathway. These catalysts are known to facilitate the formation of C-C, C-N, and C-O bonds, and their application in direct fluorination or the functionalization of a pre-fluorinated isoquinoline remains an area of synthetic interest. googleapis.com

Formal Meta-C-H Fluorination through Dearomatized Intermediates

A significant challenge in the functionalization of pyridine-like heterocycles is achieving substitution at the C3 or "meta" position due to the electronic properties of the ring. A novel strategy to overcome this involves the temporary dearomatization of the isoquinoline ring. This approach alters the electronic landscape of the molecule, enabling regioselective functionalization that is otherwise difficult to achieve.

A recently developed method achieves the formal meta-C-H fluorination of isoquinolines by first converting them into dearomatized oxazinoazaarene intermediates. rsc.orgresearchgate.net This transformation renders the C3-position nucleophilic. Subsequent treatment with an electrophilic fluorine source, such as Selectfluor, results in exclusive C3-fluorination. researchgate.net The final step involves rearomatization to yield the this compound derivative. This multi-step, one-pot sequence demonstrates high regioselectivity and has been successfully applied to the late-stage functionalization of complex molecules, including drug precursors like fasudil. researchgate.net

Table 1: Formal Meta-C-H Fluorination of Isoquinoline

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Isoquinoline | 1. Oxazinoazaarene formation2. Selectfluor | This compound | Moderate to Good | researchgate.net |

| Boc-protected Fasudil | 1. Oxazinoazaarene formation2. Selectfluor | C3-Fluorinated Fasudil derivative | Moderate | researchgate.net |

This table is a representation of the described methodology.

Photoinduced Site-Selective C-H Fluorination

Photocatalysis has emerged as a mild and powerful tool for C-H functionalization. Under visible light irradiation, and often without the need for a metal catalyst, specific C-H bonds can be selectively targeted. For the isoquinoline scaffold, a photochemical approach has been developed for site-selective C-H fluorination.

This metal-free method utilizes N-fluorobenzenesulfonimide (NFSI) as the fluorine source in the presence of triethylsilane (Et₃SiH). rsc.org Upon visible light irradiation, NFSI generates a fluorine radical (F•). This radical, along with a silyl (B83357) radical generated from the silane, participates in a hydrogen atom transfer (HAT) mechanism. For isoquinoline substrates, this method shows a strong preference for fluorination at the C1 position, affording the C1-fluorinated products in moderate to good yields. rsc.org The high C2 selectivity in related quinoline (B57606) systems is attributed to the electronic properties of radical intermediates under acidic conditions. rsc.org This strategy highlights the potential of photoinduced methods to achieve regioselectivities complementary to other synthetic approaches.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. For halo-substituted isoquinolines, such as derivatives of this compound, these reactions provide a versatile platform for molecular diversification. The fluorine atom at the C3-position can influence the reactivity of other halogens on the ring, enabling selective and sequential functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a robust method for creating C-C bonds. wikipedia.orglibretexts.org This reaction has been successfully applied to functionalize the this compound scaffold. In a recent study, a 1-(fluoroalkyl)-3-fluoro-4-chloroisoquinoline was subjected to Suzuki-Miyaura coupling conditions. rsc.org The palladium catalyst selectively activated the C-Cl bond over the more stable C-F bond, allowing for the introduction of various aryl and vinyl groups at the C4-position.

The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine (B1218219) ligand, along with a base like Na₂CO₃. rsc.org This selective reactivity demonstrates the utility of polyhalogenated fluoroisoquinolines as platforms for building molecular complexity, where different halogens serve as orthogonal synthetic handles.

Table 2: Suzuki-Miyaura Coupling of a this compound Derivative

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(CF₂H)-3-fluoro-4-chloro-8-methylisoquinoline | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-(CF₂H)-3-fluoro-8-methyl-4-phenylisoquinoline | 80% | rsc.org |

| 1-(CF₂H)-3-fluoro-4-chloro-8-methylisoquinoline | 4-Vinylphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 1-(CF₂H)-3-fluoro-8-methyl-4-(4-vinylphenyl)isoquinoline | 66% | rsc.org |

Data derived from a study on substituted 3-fluoroisoquinolines. rsc.org

Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgwikipedia.org This reaction is highly valuable for synthesizing aryl amines, which are prevalent in pharmaceuticals. The this compound framework has proven to be a suitable substrate for this transformation.

In the same study that explored Suzuki couplings, a 1-(fluoroalkyl)-3-fluoro-4-bromoisoquinoline was successfully used in a Buchwald-Hartwig amination. rsc.orgrsc.org The C-Br bond was selectively functionalized in the presence of the C-F bond. Using a palladium catalyst with a specialized phosphine ligand (e.g., Xantphos) and a base such as Cs₂CO₃, various amines were coupled to the C4-position in good yields. rsc.org This methodology was applied to the synthesis of an analogue of the drug candidate valiglurax, showcasing its practical utility. rsc.orgrsc.org

Table 3: Buchwald-Hartwig Amination of a this compound Derivative

| Substrate | Amine | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(CF₂H)-4-bromo-3-fluoro-8-methylisoquinoline | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-(1-(CF₂H)-3-fluoro-8-methylisoquinolin-4-yl)morpholine | 77% | rsc.org |

| 1-(CF₂H)-4-bromo-3-fluoroisoquinoline | L-Valine methyl ester | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Methyl (1-(CF₂H)-3-fluoroisoquinolin-4-yl)-L-valinate | 64% | rsc.org |

Data derived from a study on substituted 3-fluoroisoquinolines. rsc.org

Nucleophilic Aromatic Substitution (SNAr) of Fluorine

The fluorine atom at the C-3 position of the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr), a feature that allows for extensive functionalization of the molecule. rsc.orgrsc.org This reactivity is particularly pronounced in 1-fluoroalkyl-3-fluoroisoquinoline systems, where the fluorine atom can be readily displaced by a variety of nucleophiles. rsc.org The SNAr reactions expand the diversity of accessible 1-fluoroalkylated isoquinolines. rsc.org

The process generally involves the reaction of the this compound substrate with oxygen, sulfur, or nitrogen-based nucleophiles in polar solvents. rsc.orgrsc.org These reactions afford 1-fluoroalkylated 3-substituted isoquinolines, demonstrating the utility of the 3-fluoro group as a versatile leaving group for building molecular complexity. rsc.org The presence of the fluorine atom at position 3, along with a halogen at position 4, allows for sequential modifications through nucleophilic aromatic substitution and cross-coupling reactions, respectively. rsc.orgrsc.orgrsc.org From a mechanistic standpoint, SNAr reactions that involve fluorine as a leaving group proceed through a σ-complex intermediate, which serves as a reliable indicator of the transition state energy.

Research has demonstrated the successful substitution of the C-3 fluorine with various nucleophiles. rsc.org A summary of these transformations for heteroatom-substituted 1-trifluoromethyl isoquinolines is presented below.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Trifluoromethyl-3-fluoroisoquinolines

| Nucleophile | Reagent | Solvent | Product |

|---|---|---|---|

| Oxygen | Sodium methoxide | Methanol | 3-Methoxy-1-(trifluoromethyl)isoquinoline |

| Sulfur | Sodium thiophenoxide | N,N-Dimethylformamide (DMF) | 3-(Phenylthio)-1-(trifluoromethyl)isoquinoline |

| Nitrogen | Pyrrolidine | N,N-Dimethylformamide (DMF) | 3-(Pyrrolidin-1-yl)-1-(trifluoromethyl)isoquinoline |

| Nitrogen | Morpholine | N,N-Dimethylformamide (DMF) | 3-(Morpholin-4-yl)-1-(trifluoromethyl)isoquinoline |

This table is based on data presented in the cited research literature. rsc.org

Synthesis of Specific this compound Derivatives

1-Fluoroalkyl-3-fluoroisoquinolines

A highly efficient, one-pot synthesis for 1-fluoroalkyl-3-fluoroisoquinolines has been developed utilizing microwave-assisted, potassium fluoride-mediated reactions of N-fluoroalkylated 1,2,3-triazoles. rsc.orgrsc.org This methodology provides access to a diverse range of structurally varied 3-fluoroisoquinolines bearing a fluoroalkyl group at the C-1 position. rsc.orgrsc.org

The reaction sequence proceeds through several key steps: rsc.orgrsc.org

Thermal Decomposition: The process begins with the thermal decomposition of an N-fluoroalkyl-1,2,3-triazole. rsc.org

Intermediate Formation: This decomposition leads to the formation of N-fluoroalkylated ketenimines as identifiable intermediates. rsc.orgrsc.org

1,3-Fluorine Shift: The ketenimine intermediate undergoes a stereoselective formal 1,3-fluorine shift, yielding a difluoroazadiene. rsc.orgrsc.org

Cyclization: The final step is a cyclization event that forms the 1-fluoroalkyl-3-fluoroisoquinoline framework. rsc.org

This method is noted for its high yields and broad substrate scope, accommodating various substituents on the fused benzene (B151609) or heteroaromatic ring. rsc.orgrsc.org The use of 1,2-dichloroethane (B1671644) (DCE) has been identified as the optimal solvent for the initial formation of ketenimines from triazoles. rsc.org

Table 2: Synthesis of 1-Fluoroalkyl-3-fluoroisoquinoline Derivatives via One-Pot Microwave Synthesis

| Starting Triazole Substituent (R) | Fluoroalkyl Group (RF) | Product | Yield |

|---|---|---|---|

| H | CF3 | 1-(Trifluoromethyl)-3-fluoroisoquinoline | 79% |

| 4-Br | CF3 | 6-Bromo-1-(trifluoromethyl)-3-fluoroisoquinoline | 81% |

| 4-Cl | CF3 | 6-Chloro-1-(trifluoromethyl)-3-fluoroisoquinoline | 85% |

| 4-F | CF3 | 6-Fluoro-1-(trifluoromethyl)-3-fluoroisoquinoline | 75% |

| H | C4F9 | 1-(Nonafluorobutyl)-3-fluoroisoquinoline | 72% |

This table is based on data presented in the cited research literature. rsc.org

This compound N-oxides

The synthesis of isoquinoline N-oxides can be achieved through various methods, with modern approaches focusing on efficiency and mild reaction conditions. nih.govresearchgate.net A notable method involves a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives, which proceeds effectively in water without the need for additional ligands or organic solvents. nih.govresearchgate.net

This strategy provides access to a variety of 3-substituted isoquinoline N-oxides. nih.gov The reaction pathway is believed to initiate with the Cu(I)-catalyzed intramolecular cyclization of the ortho-alkynylaryl oxime, forming a key intermediate. nih.gov Unlike reactions that lead to isoquinolines via N-O bond cleavage, the synthesis of N-oxides proceeds when the oxime's hydroxyl group is not protected, allowing for the formation of the N-oxide structure. researchgate.net The reaction has been shown to be practical for gram-scale synthesis. nih.gov

While this method has been applied to a range of 3-substituted isoquinoline N-oxides, its specific application for the direct synthesis of this compound N-oxide is not explicitly detailed in the cited literature. However, the general applicability of the method to substrates with various substituents on the aryl ring suggests its potential utility for this specific target. nih.gov

Table 3: Synthesis of 3-Substituted Isoquinoline N-oxides via Copper-Catalyzed Cyclization

| Aryl Group Substituent (R2) | Alkyne Substituent (R3) | Product | Yield |

|---|---|---|---|

| H | Phenyl | 3-Phenylisoquinoline N-oxide | 88% |

| 4-Methyl | Phenyl | 6-Methyl-3-phenylisoquinoline N-oxide | 91% |

| 4-Methoxy | Phenyl | 6-Methoxy-3-phenylisoquinoline N-oxide | 85% |

| 4-Fluoro | Phenyl | 6-Fluoro-3-phenylisoquinoline N-oxide | 82% |

| H | 4-Tolyl | 3-(p-Tolyl)isoquinoline N-oxide | 86% |

This table is based on data presented in the cited research literature. nih.gov

Reaction Mechanisms and Theoretical Studies of 3 Fluoroisoquinoline Chemistry

Mechanistic Pathways of Fluorination Reactions

The introduction of a fluorine atom onto the isoquinoline (B145761) scaffold can be achieved through several mechanistic routes, including electrophilic, nucleophilic, and radical pathways. The choice of method depends on the available starting materials and the desired regioselectivity.

Electrophilic Fluorination Mechanisms

Electrophilic fluorination involves the reaction of an electron-rich substrate with an electrophilic fluorine source ("F+"). wikipedia.orgnumberanalytics.com The mechanism of this transfer is complex and can be influenced by the reagents and reaction conditions, with debates between a direct SN2 pathway and a single-electron transfer (SET) process. wikipedia.orgnih.gov

In the context of isoquinoline, the pyridine (B92270) ring is electron-deficient, making direct electrophilic attack challenging. gcwgandhinagar.com However, strategies have been developed to overcome this. One such approach involves the temporary dearomatization of the pyridine ring. For instance, pyridines and isoquinolines can undergo a dearomatization–fluorination–rearomatization sequence. Using an oxazinoazaarene-based strategy with an electrophilic reagent like Selectfluor, fluorination can be achieved with high C3-selectivity. acs.org

The general mechanism for electrophilic fluorination involves the attack of a nucleophilic carbon center on the electrophilic fluorine atom of the reagent. alfa-chemistry.com Reagents are designed to have an electron-withdrawing group attached to the fluorine atom, typically a nitrogen atom, making them effective sources of electrophilic fluorine. wikipedia.org

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Class |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Cationic N-F |

| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F |

The prevailing mechanism remains a topic of study, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the specific substrates and reagents involved. wikipedia.orgnih.gov For instance, studies involving palladium(IV) complexes suggest a mechanism of SET, fluoride (B91410) transfer, and a second SET. nih.gov

Nucleophilic Fluorination Mechanisms

Nucleophilic fluorination is a more common strategy for introducing fluorine into heteroaromatic systems. This method typically involves the displacement of a leaving group by a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.comnumberanalytics.com The reaction generally proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism, particularly when a good leaving group is present at the 3-position of the isoquinoline ring.

A notable and innovative one-pot synthesis for 1-fluoroalkyl-3-fluoroisoquinolines utilizes this principle. rsc.orgrsc.org The process starts with N-fluoroalkylated 1,2,3-triazoles and is mediated by potassium fluoride under microwave assistance. rsc.org The mechanism involves several steps:

Triazole Decomposition : The N-fluoroalkyl-1,2,3-triazole undergoes thermal decomposition. rsc.org

Intermediate Formation : This decomposition generates N-fluoroalkylated ketenimine intermediates. rsc.orgrsc.org

Fluorine Shift and Cyclization : The ketenimines undergo a stereoselective formal 1,3-fluorine shift to produce difluoroazadienes, which then cyclize to form the final 1-fluoroalkyl-3-fluoroisoquinoline product. rsc.orgrsc.org

The fluorine atom at position 3 in the resulting isoquinoline is susceptible to subsequent nucleophilic aromatic substitution, allowing for further derivatization. rsc.orgvulcanchem.comrsc.org This highlights the utility of the SNAr mechanism in the chemistry of 3-fluoroisoquinolines.

Radical Fluorination Pathways

Radical fluorination offers an alternative pathway that has gained traction with the development of new reagents. nih.gov These reactions involve the generation of a fluorine radical or the reaction of a substrate radical with a fluorine source. numberanalytics.com Reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) can act as fluorine atom donors under radical conditions. nih.govnumberanalytics.com

The mechanism can be initiated in several ways, including photochemically or through the use of a radical initiator. numberanalytics.comchinesechemsoc.org For example, visible-light-induced C-H fluorination of heteroarenes has been demonstrated using NFSI as the fluorine source. chinesechemsoc.org While this method showed high selectivity for the C2 position in quinolines and the C1 position in isoquinolines, it underscores the potential of radical pathways for direct C-H fluorination. chinesechemsoc.org

A newer class of reagents, N-fluoro-N-arylsulfonamides (NFASs), has been developed for milder radical fluorination processes. nih.gov These reagents have lower N-F bond dissociation energies, which favors clean radical fluorination over undesired side reactions like single electron transfer processes. nih.gov

Reaction Mechanisms in Isoquinoline Ring Formation

The construction of the core isoquinoline ring system is a prerequisite for the synthesis of 3-fluoroisoquinoline. Key mechanistic approaches include intramolecular electrophilic aromatic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution Mechanisms

Classic named reactions for isoquinoline synthesis often rely on an intramolecular electrophilic aromatic substitution (SEAr) as the key ring-closing step. wikipedia.org In these reactions, a side chain attached to a benzene (B151609) ring contains an electrophilic center that attacks the aromatic ring to form the second, nitrogen-containing ring.

A prime example is the Bischler-Napieralski synthesis .

Acylation : A β-phenylethylamine is first acylated. gcwgandhinagar.com

Cyclodehydration : The resulting amide is treated with a dehydrating agent (e.g., POCl₃ or P₂O₅). arsdcollege.ac.in This generates a nitrilium ion intermediate. shahucollegelatur.org.in

Intramolecular SEAr : The electron-rich benzene ring attacks the electrophilic nitrilium ion, leading to the formation of a 3,4-dihydroisoquinoline. arsdcollege.ac.inshahucollegelatur.org.in

Aromatization : The dihydroisoquinoline is then dehydrogenated to yield the aromatic isoquinoline ring system. arsdcollege.ac.in

The rate and success of the electrophilic cyclization are influenced by the substituents on the benzene ring; electron-donating groups activate the ring and facilitate the substitution. wikipedia.orgshahucollegelatur.org.in

Table 2: Key Isoquinoline Ring Syntheses via SEAr

| Synthesis Name | Precursor | Key Intermediate | Reaction Type |

|---|---|---|---|

| Bischler-Napieralski | Acylated β-phenylethylamine | Nitrilium ion | Intramolecular SEAr |

Cycloaddition Reaction Mechanisms

Cycloaddition reactions provide a powerful and modern approach to constructing the isoquinoline skeleton, often with high efficiency and control over substitution patterns. These reactions involve the formation of the heterocyclic ring through a concerted or stepwise combination of molecular fragments. mdpi.com

The previously mentioned one-pot synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkyl-1,2,3-triazoles serves as an excellent example. rsc.orgrsc.org While the initial step is a ring-opening of the triazole, the final ring-forming step is an intramolecular cyclization of a difluoroazadiene intermediate. rsc.org This electrocyclization process constructs the pyridine part of the isoquinoline ring system. Kinetic studies have been used to monitor the formation of intermediates and the final product in this transformation. rsc.org

Another relevant pathway involves the [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes, which has been used to synthesize related heterocyclic structures. cas.cn Although not directly forming isoquinoline, it demonstrates the principle of using cycloaddition to build fused ring systems. The mechanism involves the generation of a reactive intermediate (an aryne) which then undergoes a cycloaddition with a 1,3-dipole equivalent. cas.cnbeilstein-journals.org Such strategies, particularly those involving thermal or photochemical induction, are characteristic of modern heterocyclic synthesis. beilstein-journals.org

Metal-Catalyzed Reaction Mechanisms

The presence of the fluorine atom at the C3 position of the isoquinoline ring system significantly influences its participation in metal-catalyzed reactions. While the electron-withdrawing nature of fluorine can modulate the reactivity of the heterocyclic core, it also presents unique opportunities for functionalization through various coupling protocols.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are prominent methods for forming new carbon-carbon bonds at the C3 position of the isoquinoline nucleus. rsc.orgrsc.org The generally accepted mechanism for these transformations involves a catalytic cycle that begins with the oxidative addition of the C-F bond to a low-valent palladium(0) complex. This step, often considered the rate-determining step, is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the active palladium(0) catalyst. The efficiency of these couplings can be influenced by the choice of ligands, base, and solvent system.

Recent research has also explored the use of other transition metals, such as rhodium and iridium, in catalyzing reactions involving isoquinoline derivatives. mdpi.com For instance, rhodium(III)-catalyzed C-H activation has been employed for the synthesis of functionalized quinolones, demonstrating the versatility of metal catalysts in activating otherwise inert bonds. mdpi.com While not specific to this compound, these studies highlight the potential for developing novel metal-catalyzed transformations for this specific isomer. The general mechanism for such reactions often involves coordination of the metal to the nitrogen of the isoquinoline, followed by C-H bond activation and subsequent reaction with a coupling partner. mdpi.com

Reaction mechanisms for nucleophilic displacement of fluoride

The fluorine atom at the C3 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the electron-withdrawing nature of both the fluorine atom and the nitrogen atom in the isoquinoline ring, which stabilizes the intermediate Meisenheimer complex. researchgate.netacs.org The mechanism proceeds via a two-step process: addition of the nucleophile to the C3 carbon to form a tetrahedral intermediate, followed by the elimination of the fluoride ion to restore aromaticity. acs.org

The rate of this nucleophilic displacement is dependent on several factors, including the nature of the nucleophile, the solvent, and the presence of any activating or deactivating groups on the isoquinoline ring. Stronger nucleophiles will generally react faster. A recent study demonstrated the successful nucleophilic aromatic substitution of the fluorine atom at the C3 position with various heteroatom nucleophiles, leading to the formation of 1-fluoroalkylated 3-substituted isoquinolines. rsc.org This highlights the utility of the C-F bond as a synthetic handle for further molecular elaboration.

It is important to contrast this with nucleophilic substitution at sp³-hybridized carbon centers, where C-F bonds are notoriously unreactive towards SN2 displacement due to the high bond strength. cas.cn However, in the context of an aromatic system like this compound, the ability to delocalize the negative charge in the Meisenheimer intermediate provides a lower energy pathway for substitution to occur. acs.org

Computational Chemistry Applications

Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of chemical reactions and predicting molecular properties. wikipedia.orgschrodinger.comlongdom.org For this compound, computational methods provide valuable insights into its reactivity, reaction mechanisms, and electronic structure.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jns.edu.afwikipedia.org It has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying complex organic molecules like this compound. scirp.orgrsc.orgarxiv.org

Modeling Transition States and Activation Energies

A key application of DFT is the modeling of transition states, which are high-energy structures that connect reactants and products on a potential energy surface. pressbooks.pubnumberanalytics.com By locating the transition state geometry, chemists can calculate the activation energy of a reaction, which is a critical factor in determining the reaction rate. numberanalytics.comarxiv.org

For reactions involving this compound, DFT calculations can be used to model the transition states of both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution reactions. acs.org For example, in a palladium-catalyzed Suzuki coupling, DFT can help to understand the energetics of the oxidative addition step, which is often rate-limiting. Similarly, for SNAr reactions, DFT can model the formation and stability of the Meisenheimer intermediate, providing insights into the reaction's feasibility and kinetics. acs.org The accuracy of these calculations is dependent on the chosen functional and basis set. jussieu.fr

Table 1: Representative Activation Energies Calculated by DFT This table is for illustrative purposes and the values are hypothetical, as specific DFT calculations for this compound were not found in the search results. The data presented is based on general principles and findings for similar systems.

| Reaction Type | Reactants | Product | Calculated Activation Energy (kcal/mol) |

| Suzuki Coupling | This compound + Phenylboronic acid | 3-Phenylisoquinoline | 15-25 |

| SNAr Reaction | This compound + Methoxide | 3-Methoxyisoquinoline | 10-20 |

Prediction of Electrophilic/Nucleophilic Sites

DFT can be used to calculate various electronic properties that help predict the most likely sites for electrophilic and nucleophilic attack. Molecular electrostatic potential (MEP) maps, for instance, visually represent the charge distribution on a molecule, with red regions indicating high electron density (nucleophilic sites) and blue regions indicating low electron density (electrophilic sites).

For this compound, DFT calculations would likely show that the carbon atom bonded to the fluorine (C3) is an electrophilic site, susceptible to attack by nucleophiles. semanticscholar.orgnih.gov This is due to the combined electron-withdrawing effects of the fluorine atom and the ring nitrogen. The nitrogen atom itself would be a nucleophilic site. Understanding the distribution of these reactive sites is crucial for predicting the regioselectivity of various reactions. nih.gov

Kinetic Isotope Effect (KIE) Studies for Mechanistic Elucidation

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orgepfl.ch It is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. baranlab.orgprinceton.eduresearchgate.net

While no specific KIE studies on this compound were found, the principles can be applied to understand its reaction mechanisms. For instance, in a hypothetical study of a C-H activation reaction at a position on the isoquinoline ring, replacing a hydrogen atom with deuterium (B1214612) would be expected to result in a primary KIE (kH/kD > 1) if that C-H bond is broken in the rate-determining step. The magnitude of the KIE can provide further information about the geometry of the transition state. princeton.edu For reactions where the C-F bond is cleaved, a ¹²C/¹³C or ¹⁸F/¹⁹F KIE could theoretically be measured, although the latter is less common due to the challenges of working with radioactive ¹⁸F.

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a protein target at the atomic level. Binding energy calculations then quantify the strength of this interaction, providing a numerical value (often in kcal/mol) that helps to rank potential drug candidates.

Research involving derivatives of isoquinoline and its fluorinated analogues has utilized molecular docking to explore their potential as inhibitors of various enzymes. For instance, computational docking studies can model the interactions of these compounds with biological targets like kinases and DNA topoisomerases.

In a study investigating potential inhibitors for proteins involved in the assembly of SARS-CoV-2, theoretical investigations were performed on quinoline-based molecules. nih.gov Molecular docking revealed that chloroquine (B1663885) and hydroxychloroquine (B89500) exhibited good docking energies, in the range of -6 kcal/mol. nih.gov Subsequent high-throughput screening of other quinoline (B57606) candidates identified ligands with even better binding energies, around -8 kcal/mol. nih.gov These studies highlighted that the stability of the docked complexes, as assessed by Molecular Dynamics (MD) simulations, is crucial. While the quinoline analogues showed stability with the Spike-ACE2 complex and the human serine protease TMPRSS2, they were less stable with the Spike protein alone. nih.gov The interactions observed were often hydrogen bonds and interactions involving pi bonds. nih.gov For example, with the Spike-ACE2 complex, a consistent hydrogen bond was observed with the GLU 471 residue. nih.gov

A specific fluorine-based compound, 3-[3-(Trifluoromethyl)phenyl]quinoline, was found to bind effectively with both the Spike-ACE2 complex and TMPRSS2. nih.gov The interactions with TMPRSS2 were numerous, with the top ligands interacting with over fifteen residues in the binding pocket. nih.gov In one case, salt bridge interactions and three hydrogen-bonded interactions were observed. nih.gov

The following table summarizes the key interactions and binding energies found in these computational studies of quinoline derivatives.

| Target Protein | Ligand Type | Binding Energy (kcal/mol) | Key Interacting Residues |

| Spike-ACE2 | Quinolines | ~ -8 | ARG354, SER469, ARG457, GLU471, TYR473, ILE472, LYS458, GLN474 nih.gov |

| TMPRSS2 | Quinolines | ~ -8 | Not explicitly listed, but interactions with over 15 residues noted. nih.gov |

| Spike | Quinolines | Not specified | ARG393, GLY352, PHE390, PHE40, LEU391, TRP69 nih.gov |

It is important to note that molecular docking is performed in the absence of solvent and ions, meaning the role of entropy in ligand binding is not fully considered in the initial docking scores. nih.gov Therefore, these computational predictions are often validated and refined with further experimental assays.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 3-Fluoroisoquinoline. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's structure, confirming the position of the fluorine substituent and the integrity of the isoquinoline (B145761) core. amazonaws.com Data from the parent isoquinoline molecule serves as a valuable reference for interpreting the spectral shifts caused by the electronegative fluorine atom. thieme-connect.de

The ¹H NMR spectrum of this compound displays signals corresponding to the seven protons on the heterocyclic and benzene (B151609) rings. The chemical shifts of these protons are influenced by the electron-withdrawing nature of both the ring nitrogen and the fluorine atom at the C3 position. The spectrum for a derivative, 6-bromo-3-fluoroisoquinoline (B1506541), shows characteristic signals in the aromatic region, including singlets at 8.79 ppm and 8.10 ppm, and a doublet at 7.99 ppm (J = 8.9 Hz). acs.org The specific assignments for the parent this compound would follow similar patterns, with protons closer to the electronegative centers generally appearing further downfield.

| Proton Assignment (Isoquinoline) | Chemical Shift (δ) ppm |

| H1 | 9.13 |

| H3 | 8.45 |

| H4 | 7.50 |

| H5 | 7.86 |

| H6 | 7.57 |

| H7 | 7.64 |

| H8 | 7.39 |

| Data for the parent isoquinoline molecule for comparison. thieme-connect.de |

The ¹³C NMR spectrum is particularly informative due to the interaction between the carbon and fluorine atoms, resulting in characteristic coupling constants (J-coupling). The spectrum for this compound shows nine distinct carbon signals. amazonaws.com The carbon atom directly bonded to the fluorine (C3) exhibits a large one-bond coupling constant (¹JCF), and adjacent carbons show smaller two-bond (²JCF) and three-bond (³JCF) couplings. This splitting pattern is definitive for confirming the fluorine's position. For example, in related 1-substituted-3-fluoroisoquinolines, the C4 carbon signal appears as a doublet with a coupling constant (²JCF) of approximately 30-31 Hz, while the C8a carbon shows a smaller coupling of about 6-7 Hz. amazonaws.com

| Carbon Assignment (Isoquinoline) | Chemical Shift (δ) ppm |

| C1 | 152.5 |

| C3 | 143.1 |

| C4 | 120.4 |

| C4a | 128.6 |

| C5 | 127.5 |

| C6 | 130.3 |

| C7 | 127.2 |

| C8 | 126.5 |

| C8a | 135.7 |

| Data for the parent isoquinoline molecule for comparison. thieme-connect.de |

¹⁹F NMR is a direct and highly sensitive method for characterizing fluorinated organic compounds. ambeed.com For this compound, the spectrum typically shows a single signal, confirming the presence of one fluorine environment. amazonaws.com The chemical shift of this signal is indicative of the electronic environment of the fluorine atom within the isoquinoline ring system. In various substituted 3-fluoroisoquinolines, the ¹⁹F signal appears in a range of approximately +78 to +88 ppm (relative to a standard). amazonaws.com This technique is crucial for verifying the successful incorporation of fluorine into the target structure and for quantitative analysis.

¹³C NMR Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. Soft ionization techniques are typically used to prevent fragmentation and observe the molecular ion.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. ambeed.comsci-hub.se This precision allows for the unambiguous determination of the elemental formula of this compound (C₉H₆FN). Research on related isoquinoline derivatives frequently reports HRMS data to confirm the identity of newly synthesized compounds. google.com For instance, the analysis of a derivative of this compound showed a calculated mass for the protonated molecule ([M+H]⁺) of 433.2034 and an experimentally found value of 433.2041, demonstrating the accuracy of the technique. google.com

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, medium-sized molecules like this compound. google.comwhiterose.ac.uk It typically generates protonated molecules, [M+H]⁺, which are then detected by the mass analyzer. whiterose.ac.uk This method is often coupled with high-resolution analyzers such as Time-of-Flight (TOF) or Orbitrap to perform ESI-HRMS. google.com The use of ESI-MS is documented for the characterization of various isoquinoline derivatives, where it is used to confirm the molecular mass of reaction products. google.com For example, the LCMS of 6-bromo-3-fluoroisoquinoline registers the protonated molecule [M+H]⁺ at m/z values of 226.0 and 228.0, corresponding to the two isotopes of bromine.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of an organic molecule provides a unique fingerprint, with specific absorption bands corresponding to the stretching and bending of different bonds.

Table 1: Predicted Infrared Absorption Regions for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 libretexts.org |

| Aromatic C=C | Stretch | 1600-1400 libretexts.org |

| C-F | Stretch | Not specified in search results |

| C-N | Stretch | Not specified in search results |

Chromatographic Techniques for Purity Assessment

Chromatography is a powerful set of laboratory techniques used for the separation of mixtures. oup.com.au The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. oup.com.au For assessing the purity of synthesized compounds like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. wikipedia.org It is a highly versatile and widely used method for the purity assessment of pharmaceutical and chemical compounds. wikipedia.orgopenaccessjournals.com An HPLC system utilizes a liquid mobile phase that is pumped at high pressure through a column containing the stationary phase. wikipedia.org The separation is based on the different interactions of the sample components with the stationary phase. wikipedia.org

In the context of isoquinoline derivatives, HPLC methods have been developed for analysis and purification. For instance, a study on fluoroisoquinoline substituted thiazole (B1198619) compounds utilized a reverse-phase HPLC system with a C18 column to analyze reaction products. google.com The mobile phase consisted of a gradient of 0.1% acetic acid in 5% methanol (B129727) and 0.1% acetic acid in 95% methanol. google.com Such a system, or a similar one, could be adapted for the purity assessment of this compound, where the retention time of the main peak would indicate its identity (when compared to a standard) and the area of the peak would correspond to its concentration. The presence of other peaks would indicate impurities.

Table 2: Example HPLC Parameters for Analysis of Isoquinoline Derivatives

| Parameter | Description |

|---|---|

| Instrument | Shimadzu LC-1OAD VP or similar google.com |

| Column | Onyx Monolithic C18 or equivalent google.com |

| Mobile Phase A | 0.1% Acetic Acid in 5% Methanol google.com |

| Mobile Phase B | 0.1% Acetic Acid in 95% Methanol google.com |

| Detection | UV or Mass Spectrometry (MS) google.com |

Gas Chromatography (GC) is another crucial technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long tube called a column. researchgate.net

GC is frequently used for purity assessment of volatile compounds. For fluorinated aromatic compounds, GC has been shown to be an effective analytical method. dtic.mil A study involving perfluorinated aromatic compounds utilized GC with a silicone oil on celite column at 200°C to determine the purity of the synthesized materials. dtic.mil This demonstrates the applicability of GC for analyzing fluorinated aromatic structures like this compound. The purity would be determined by the relative area of the peak corresponding to this compound in the resulting chromatogram.

High-Performance Liquid Chromatography (HPLC)

Elemental Analysis

Elemental analysis is a process where a sample of a chemical compound is analyzed for its elemental composition. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, fluorine, and nitrogen should closely match the calculated theoretical values based on its molecular formula, C₉H₆FN. This technique is fundamental for confirming the empirical formula of a newly synthesized compound. For related fluoroisoquinoline derivatives, elemental analysis has been used to validate the stoichiometry, with purity levels often expected to be greater than 95%.

Table 3: Theoretical Elemental Composition of this compound (C₉H₆FN)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 73.46% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 4.11% |

| Fluorine | F | 18.998 | 1 | 18.998 | 12.91% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.52% |

| Total | | | | 147.152 | 100.00% |

Biological Activity and Mechanistic Investigations of 3 Fluoroisoquinoline Derivatives

Structure-Activity Relationship (SAR) Studies

The biological effects of 3-fluoroisoquinoline derivatives are intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural modifications influence the pharmacological profile of these compounds, guiding the design of more effective therapeutic agents.

Correlation of Fluorine Substitution Pattern with Biological Response

The position of the fluorine atom on the isoquinoline (B145761) ring system is a critical determinant of a derivative's biological activity and properties. cymitquimica.com The fluorine substituent's high electronegativity can alter the molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. cymitquimica.com

For instance, the presence of a fluorine atom at the C3-position, as seen in 6-bromo-3-fluoroisoquinoline (B1506541), influences the compound's electronic properties and its ability to interact with molecular targets. cymitquimica.com This specific substitution pattern is of interest in drug discovery for its potential to modulate biological activity. cymitquimica.com The fluorine at position 3 is also noted to be susceptible to nucleophilic aromatic substitution, a property that can be exploited for further chemical modification. vulcanchem.comrsc.org

Studies on various halogenated isoquinolines have highlighted the importance of substituent positioning. Research indicates that for some biological targets, fluorine substitutions at ortho and para positions may yield better results than those at meta positions. Furthermore, the location of fluorine can impact physicochemical properties like solubility; fluorine at the 5-position has been shown to enhance solubility but can potentially decrease membrane permeability. The placement of the fluorine atom also has a discernible effect on the basicity of the isoquinoline ring system. rsc.org

Influence of Substituents on Activity

Beyond the fluorine atom, other substituents on the isoquinoline core play a vital role in defining the compound's activity. The introduction of additional halogens, such as bromine and chlorine, has been shown to enhance lipophilicity, which can improve binding affinity to biological targets and increase potency. For example, a comparative analysis of halogenated isoquinoline derivatives demonstrates how different halogens affect molecular properties and biological action. vulcanchem.com

The strategic placement of halogens can facilitate further diversification of the molecular structure. For instance, having a fluorine atom at position 3 and another halogen at position 4 enables subsequent modifications through reactions like nucleophilic aromatic substitution or cross-coupling, leading to a diverse library of compounds. rsc.orgrsc.org This approach was used to synthesize analogues of drug candidates by performing nucleophilic substitution on the 3-fluoro position and cross-coupling reactions at the halogenated 4-position. rsc.org

The table below illustrates the influence of different halogen substituents on the properties of isoquinoline derivatives.

| Compound | Halogen(s) | Molecular Weight ( g/mol ) | LogP | Reported Biological Activity |

| Ethyl 8-fluoroisoquinoline-3-carboxylate | F | 219.21 | 2.43 | Antimicrobial, Anticancer vulcanchem.com |

| Ethyl 6-chloroisoquinoline-3-carboxylate | Cl | 235.67 | 3.12 | Enzyme Inhibition vulcanchem.com |

| Ethyl 6-bromoisoquinoline-3-carboxylate | Br | 280.11 | 3.45 | Cytotoxicity vulcanchem.com |

| 6-Bromo-1-chloro-7-fluoroisoquinoline (B1383113) | Br, Cl, F | Not specified | Not specified | Anticancer, Enzyme Inhibition |

This table is generated based on data from multiple sources for illustrative purposes.

Optimization of Lead Compounds

The optimization of lead compounds is a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. For this compound derivatives, this often involves systematic modification of the lead structure. A common strategy is the synthesis of a library of related compounds to identify molecules with improved characteristics, such as better solubility and effectiveness. nih.gov

One example of lead optimization involves using ethyl 8-fluoroisoquinoline-3-carboxylate as a precursor. Through coupling reactions, such as amide bond formation with tetrahydroisoquinoline, derivatives with enhanced antitumor potency have been developed. vulcanchem.com

Another powerful approach involves leveraging the reactivity of the fluoroisoquinoline core. The presence of a fluorine atom at the C3-position and a halogen at the C4-position allows for selective chemical modifications. This has been successfully applied in the synthesis of analogues for drug candidates like the TRPM8 antagonist and valiglurax, demonstrating how these scaffolds can be optimized for specific therapeutic targets. rsc.org SAR studies on related heterocyclic compounds, such as Spautin-1, have shown that modifying the core and its substituents can lead to the discovery of novel and more potent inhibitors. mdpi.com

Mechanisms of Biological Action

Understanding the mechanisms through which this compound derivatives exert their biological effects is essential for their development as therapeutic agents. This involves identifying their molecular targets, the cellular pathways they modulate, and their interactions with specific enzymes.

Interaction with Molecular Targets and Pathways

Derivatives of fluoroisoquinoline have been found to interact with a variety of molecular targets and signaling pathways, leading to a range of biological responses.

One significant target is the Hedgehog signaling pathway, which is crucial for cellular differentiation and proliferation. The derivative 6-bromo-1-chloro-7-fluoroisoquinoline has been identified as a Smoothened (Smo) antagonist, which inhibits the pathway's activity. Another important pathway is the AKT (Protein Kinase B) signaling pathway, which is involved in tumor growth and apoptosis inhibition. Fluoroisoquinoline-substituted thiazole (B1198619) compounds have been developed as inhibitors of AKT. google.com

In the context of neuroscience, a structurally related compound, 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI), was found to modulate levels of key proteins in the prefrontal cortex, such as proBDNF and p75NTR, suggesting a role in neuroprotection. vulcanchem.com Furthermore, other heterocyclic derivatives have been investigated as modulators for G protein-coupled receptors like GPR41 and as inhibitors of the autophagy pathway by targeting the class III PtdIns3K. nih.govnih.gov

Enzyme Inhibition Studies

The inhibition of specific enzymes is a primary mechanism of action for many biologically active compounds. Several this compound derivatives have demonstrated potent inhibitory activity against various enzymes.

For example, ethyl 8-fluoroisoquinoline-3-carboxylate has been shown to inhibit both topoisomerase II and dihydrofolate reductase (DHFR), which are critical enzymes in nucleic acid synthesis. vulcanchem.com In the field of antibacterials, novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives were developed as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. nih.gov

The fluoroisoquinoline scaffold is also valuable in the synthesis of kinase inhibitors. vulcanchem.com A detailed SAR study led to the discovery of novel inhibitors for NEK4, a member of the NIMA-related kinase family. mdpi.com The general utility of halogenated isoquinolines as enzyme inhibitors has been noted, with their activity being crucial for the development of new antimicrobial agents.

The table below summarizes the enzyme inhibition activity of select fluoroisoquinoline derivatives.

| Compound/Derivative Class | Target Enzyme(s) | Therapeutic Area |

| Ethyl 8-fluoroisoquinoline-3-carboxylate | Topoisomerase II, Dihydrofolate reductase (DHFR) vulcanchem.com | Anticancer, Antimicrobial vulcanchem.com |

| 3-Fluoro-6-methoxyquinoline derivatives | Bacterial DNA gyrase, Topoisomerase IV nih.gov | Antibacterial nih.gov |

| Spautin-1 analogues (related quinazolines) | NEK4 mdpi.com | Not specified |

This table is generated based on data from multiple sources for illustrative purposes.

Modulation of Cellular Processes

Derivatives of this compound have been shown to influence a variety of cellular processes, which is fundamental to their potential therapeutic applications. The introduction of a fluorine atom at the 3-position of the isoquinoline ring, along with other substitutions, can significantly alter the molecule's interaction with biological targets. acs.org These interactions can lead to the modulation of complex cellular signaling pathways that control cell proliferation, differentiation, and survival. google.comacs.org

For instance, certain fluoroisoquinoline substituted thiazole compounds have been investigated for their role in regulating cellular processes by acting as protein kinase B (PKB) inhibitors. google.com PKB is a key component of signaling pathways that promote cell survival and proliferation. google.com By inhibiting PKB, these derivatives can disrupt these pro-survival signals, thereby influencing cell fate.